Butenafine-13C-d3 (hydrochloride)
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Overview
Description
Butenafine-13C-d3 (hydrochloride) is a synthetic benzylamine antifungal compound. It is a labeled version of butenafine hydrochloride, where the carbon-13 isotope and deuterium are incorporated into the molecule. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of butenafine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butenafine-13C-d3 (hydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the butenafine molecule. The process typically includes the use of phase transfer catalysts and specific reaction solvents such as water . The reaction conditions are carefully controlled to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of butenafine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to maintain the purity and yield of the compound. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Butenafine-13C-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Scientific Research Applications
Butenafine-13C-d3 (hydrochloride) has several scientific research applications:
Mechanism of Action
Butenafine-13C-d3 (hydrochloride) exerts its antifungal effects by inhibiting the synthesis of sterols, which are essential components of fungal cell membranes. Specifically, it inhibits the activity of the enzyme squalene epoxidase, leading to a decrease in ergosterol levels and subsequent weakening of the fungal cell membrane . This disruption in membrane integrity results in the inhibition of fungal growth and replication .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: Another benzylamine antifungal that also inhibits squalene epoxidase.
Naftifine: An allylamine antifungal with a similar mechanism of action.
Tolnaftate: A thiocarbamate antifungal that inhibits squalene epoxidase but has a different chemical structure.
Uniqueness
Butenafine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C23H28ClN |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)(113C)methanamine;hydrochloride |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H/i4+1D3; |
InChI Key |
LJBSAUIFGPSHCN-FYEZMPCGSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CC1=CC=C(C=C1)C(C)(C)C)CC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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